tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1784016-95-0
VCID: VC2957115
InChI: InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-7-12-11(10-16)6-4-8-15-12/h11-12,15H,4-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC2C(C1)CCCN2
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol

tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate

CAS No.: 1784016-95-0

Cat. No.: VC2957115

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate - 1784016-95-0

Specification

CAS No. 1784016-95-0
Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
IUPAC Name tert-butyl 1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-c]azepine-6-carboxylate
Standard InChI InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-7-12-11(10-16)6-4-8-15-12/h11-12,15H,4-10H2,1-3H3
Standard InChI Key OEFXICZJKJOJRG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2C(C1)CCCN2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2C(C1)CCCN2

Introduction

Physical and Chemical Properties

The comprehensive physical and chemical properties of tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate are essential for understanding its behavior in various applications. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate

PropertyValue
CAS Number1784016-95-0
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
IUPAC Nametert-butyl 1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-c]azepine-6-carboxylate
Standard InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-7-12-11(10-16)6-4-8-15-12/h11-12,15H,4-10H2,1-3H3
Standard InChIKeyOEFXICZJKJOJRG-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCCC2C(C1)CCCN2
Physical StateTypically a solid at room temperature
PubChem Compound ID82665287

These physical and chemical properties provide the foundation for understanding the compound's behavior in various chemical reactions and applications. The bicyclic structure combined with the tert-butyl carboxylate functionality gives this molecule distinct characteristics that make it valuable in various synthetic pathways.

Structural Characteristics

The three-dimensional structure of tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate features a fused bicyclic system with multiple stereogenic centers. The molecule's backbone consists of a decahydro-pyrido[3,2-c]azepine system, which means it contains a fully saturated (decahydro) bicyclic structure composed of fused pyridine and azepine rings.

This compound belongs to a broader class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their ability to interact with various biological targets. The saturated nature of this compound (as indicated by the "decahydro" prefix) contributes to its three-dimensionality, which is an important characteristic in drug-like molecules. Research has shown that compounds with high fraction of sp3-hybridized carbon atoms (Fsp3) and numerous stereocenters tend to exhibit favorable drug-like properties including enhanced solubility and reduced promiscuity .

The tert-butyl carboxylate group (Boc group) attached to one of the nitrogen atoms serves as a protecting group in synthetic chemistry, allowing for selective modifications at other positions of the molecule. This structural feature makes the compound particularly valuable as a building block in the synthesis of more complex molecular architectures.

Synthesis and Preparation Methods

The synthesis of tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate typically involves multi-step organic reactions that require careful control of reaction conditions. While specific synthesis routes may vary, several general approaches have been documented.

Cyclization Approach

One common method involves the cyclization of appropriate precursors under controlled conditions. This typically includes the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction is often conducted under an inert atmosphere to prevent unwanted oxidation and side reactions. Following the reaction, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Building Block Assembly

Another approach involves the assembly of the bicyclic structure through sequential ring-forming reactions. This method typically starts with readily available building blocks that are transformed through a series of reactions to construct the fused ring system. The tert-butyl carboxylate group is usually introduced at an appropriate stage of the synthesis, often through the reaction with di-tert-butyl dicarbonate (Boc2O).

Chemical Reactivity

The chemical reactivity of tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate is determined by its structural features, particularly the nitrogen-containing heterocyclic system and the tert-butyl carboxylate group. Understanding these reactivity patterns is crucial for its application in various synthetic pathways.

Oxidation Reactions

The compound can undergo oxidation reactions to form corresponding oxides or other oxygen-containing derivatives. Oxidizing agents commonly used include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically target the saturated carbon atoms or the nitrogen centers in the molecule.

Reduction Reactions

Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen atoms. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The tert-butyl carboxylate group can be reduced to form corresponding alcohols under appropriate conditions.

Substitution Reactions

The compound can participate in substitution reactions where one functional group is replaced by another. Reagents commonly used include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols). These reactions can be used to introduce additional functionality to the molecule, enhancing its utility as a synthetic intermediate.

Protecting Group Chemistry

One of the most important aspects of the reactivity of this compound is related to the tert-butyl carboxylate (Boc) group, which serves as a protecting group for the nitrogen atom. This group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents), revealing the free amine functionality for further transformations. This feature is particularly valuable in multi-step synthesis where selective protection and deprotection strategies are necessary.

Applications in Research and Industry

tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate has shown potential across various research fields, particularly in medicinal chemistry, materials science, and agricultural applications. Its unique structural features make it a valuable building block for the development of more complex molecules with specific properties and functions.

Medicinal Chemistry Applications

In medicinal chemistry, compounds with similar structures to tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate have demonstrated various biological activities:

Antiviral Activity

Research indicates that derivatives of pyridoazepines exhibit significant antiviral properties. Compounds similar to tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate have been studied for their effectiveness against viral infections. The structural features of this compound allow it to interact with viral enzymes, potentially inhibiting their activity and preventing viral replication.

Neuroprotective Effects

Studies suggest that pyrido[3,2-c]azepines can possess neuroprotective properties. These compounds may help in protecting neuronal cells from damage caused by oxidative stress or neuroinflammation. The mechanism involves modulation of signaling pathways that are critical for neuronal survival.

Antidepressant Properties

There is emerging evidence that compounds with a similar structure to tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate can exhibit antidepressant-like effects in animal models. This is attributed to their ability to influence neurotransmitter levels in the brain, particularly serotonin and norepinephrine.

Materials Science Applications

In materials science, tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate and related compounds have shown potential in several areas:

Polymer Chemistry

Recent Research and Development

Recent research has focused on exploring the potential of bicyclic nitrogen-containing heterocycles like tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate in various applications. Of particular interest is the development of rapid and efficient synthetic routes for such compounds.

A notable area of research involves the construction of bio-inspired three-dimensional heterocycles. Studies have demonstrated that molecules with high fractions of sp3-hybridized carbon atoms (Fsp3) and numerous stereocenters tend to exhibit favorable drug-like properties, including enhanced solubility and reduced off-target effects . The decahydro-pyrido[3,2-c]azepine core, with its fully saturated bicyclic structure, aligns well with this concept.

Recent work has also explored the synthesis of related tricyclic systems such as decahydro-2H-oxazolo[3′,2′:1,2]pyrido[3,2-c]azepine ([5.6.7] ring system) through Meyers' lactamization reactions . These approaches demonstrate the growing interest in developing efficient methods for constructing complex, three-dimensional heterocyclic scaffolds that could be applied to the synthesis of tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate and its derivatives.

Comparison with Similar Compounds

To better understand the properties and potential applications of tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate, it is valuable to compare it with similar compounds that share structural features or functional groups. Table 2 provides a comparison of this compound with related structures.

Table 2: Comparison of tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate with Similar Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceCAS Number
tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylateC14H26N2O2254.37Reference compound1784016-95-0
tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylateC14H19NO3(Not provided in sources)Contains an isoquinoline core instead of pyrido[3,2-c]azepine; has a hydroxyl group158984-83-9
tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylateC11H17NO3211.26Simpler azepine structure with a ketone group882529-68-2
tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylateC11H20N2O2(Not provided in sources)Contains a pyrrolo[3,4-c]pyrrole core instead of pyrido[3,2-c]azepine141449-85-6
(R)-tert-butyl 4-aminoazepane-1-carboxylateC11H22N2O2214.30Simpler azepane structure with an amino group; has stereochemistry specified1174020-26-8
tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylateC11H17NO3(Not provided in sources)Different bicyclic structure with a carbonyl group(Not provided)
tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateC11H19NO3213.28Contains a azaspiro[3.3]heptane core; has a hydroxyl group1147557-97-8

This comparison highlights the structural diversity within this class of compounds and illustrates how subtle structural differences can potentially lead to distinct properties and applications. The unique bicyclic structure of tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate, combined with its fully saturated nature, distinguishes it from these related compounds and contributes to its specific reactivity profile and potential applications.

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